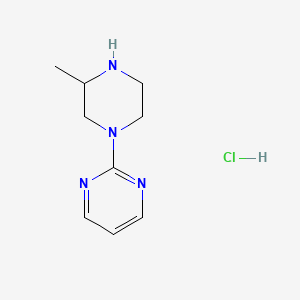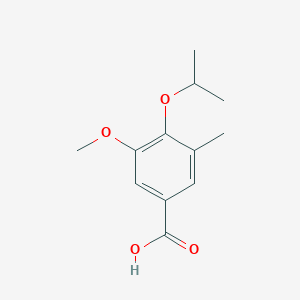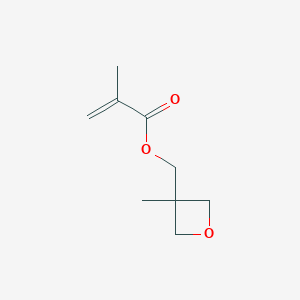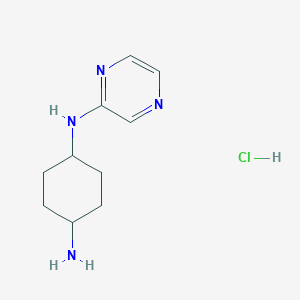
N-(5-formyl-3-pyridinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-formyl-3-pyridinyl)acetamide is an organic compound with the molecular formula C8H8N2O2 It is a derivative of pyridine, characterized by the presence of a formyl group at the 5-position and an acetamide group at the 3-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(5-formyl-3-pyridinyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 5-formylpyridine with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Another method involves the use of 5-formylpyridine and acetamide in the presence of a catalyst such as iodine or tert-butyl hydroperoxide. This method also provides a straightforward route to the target compound, with the reaction conditions being relatively mild and metal-free .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions and purification processes is crucial to ensure high yield and quality in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-formyl-3-pyridinyl)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-carboxy-3-pyridinylacetamide.
Reduction: N-(5-hydroxymethyl-3-pyridinyl)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(5-formyl-3-pyridinyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(5-formyl-3-pyridinyl)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The formyl and acetamide groups can form hydrogen bonds and other interactions with amino acid residues in the enzyme, leading to inhibition of its activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(pyridin-2-yl)acetamide: Similar structure but with the acetamide group at the 2-position.
N-(pyridin-3-yl)acetamide: Similar structure but without the formyl group.
N-(5-methyl-2-pyridyl)acetamide: Similar structure but with a methyl group instead of a formyl group.
Uniqueness
N-(5-formyl-3-pyridinyl)acetamide is unique due to the presence of both a formyl group and an acetamide group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H8N2O2 |
|---|---|
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
N-(5-formylpyridin-3-yl)acetamide |
InChI |
InChI=1S/C8H8N2O2/c1-6(12)10-8-2-7(5-11)3-9-4-8/h2-5H,1H3,(H,10,12) |
Clé InChI |
MDBFDGUTEIWAPN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CN=CC(=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



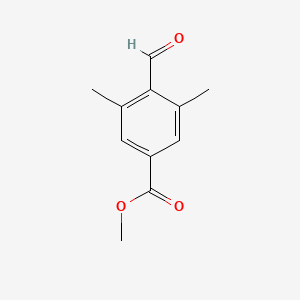
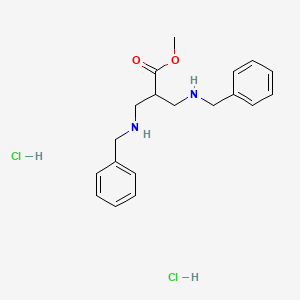

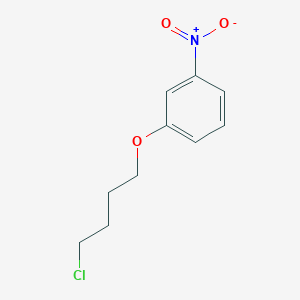
![4-[4-(2-Pyrrolidin-1-ylethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13981036.png)
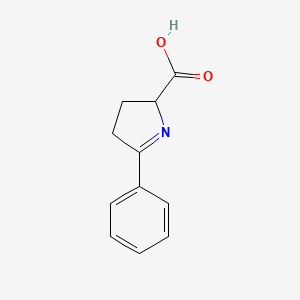
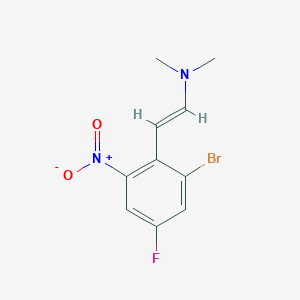
![8-cyclopentyl-6-iodo-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13981041.png)
